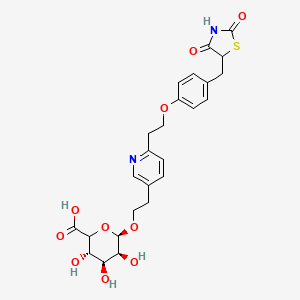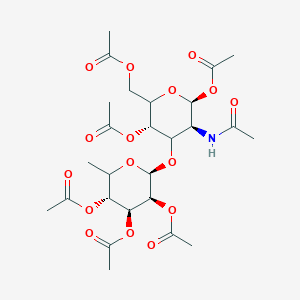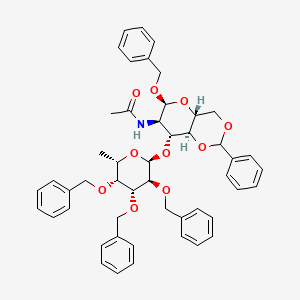
19-Carboxy cholesterol
Übersicht
Beschreibung
19-Carboxy cholesterol is a derivative of cholesterol . Cholesterol is an essential lipid for mammalian cells, used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells .
Synthesis Analysis
Cholesterol is biosynthesized by mammalian cells to regulate the rigidity, fluidity, and permeability of the lipid bilayer . Some Mycobacterium and Rhodococcus species can use cholesterol as a carbon source . The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .Molecular Structure Analysis
Cholesterol is a rigid and almost planar molecule with a steroid skeleton of four fused rings . The molecular formula of 19-Carboxy cholesterol is C27H44O3, and its molecular weight is 416.64 .Chemical Reactions Analysis
Cholesterol undergoes various chemical reactions. For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier .Physical And Chemical Properties Analysis
Cholesterol is a crucial component of biomembranes. It plays a regulatory and signaling role interacting with cholesterol-binding proteins . Fatty acids are hydrocarbon structures (containing carbon and hydrogen atoms) formed by four or more carbons attached to an acidic functional group called carboxyl group .Wissenschaftliche Forschungsanwendungen
Drug Delivery Applications
Cholesterol-based compounds, including 19-Carboxy cholesterol, have been used in drug delivery applications . The unique properties of these compounds allow them to be used as carriers for various drugs, enhancing their stability and bioavailability.
Bioimaging Applications
19-Carboxy cholesterol has potential applications in bioimaging . As a cholesterol derivative, it can be used to study the distribution and dynamics of cholesterol in biological systems, providing valuable insights into cellular processes.
Cholesterol-Based Liquid Crystals
Cholesterol derivatives, including 19-Carboxy cholesterol, can form liquid crystals . These materials have unique optical properties and can be used in various applications, including display technologies and sensors.
Cholesterol-Based Gelators
19-Carboxy cholesterol can also be used to form gels . These gels have potential applications in various fields, including drug delivery and tissue engineering.
Anticancer, Antimicrobial, and Antioxidant Compounds
Cholesterol-based compounds, including 19-Carboxy cholesterol, have shown anticancer, antimicrobial, and antioxidant activities . These properties make them potential candidates for the development of new therapeutic agents.
6. Enzymes in the Cholesterol Synthesis Pathway 19-Carboxy cholesterol, as a cholesterol derivative, is involved in the cholesterol synthesis pathway . Understanding its role in this pathway can provide insights into various diseases, including cancer, where cholesterol metabolism is often deregulated .
Cellular Signaling
Oxysterols, a class of oxygenated cholesterol molecules that includes 19-Carboxy cholesterol, are signaling molecules within cells. They can influence various biological processes, providing a new avenue for understanding cellular functions.
Disease Risk Factors
The accumulation of cholesterol precursors, including 19-Carboxy cholesterol, can be a risk factor for various diseases . Studying these compounds can help in understanding disease mechanisms and developing new therapeutic strategies.
Wirkmechanismus
Target of Action
19-Carboxy cholesterol primarily targets G-Protein Coupled Receptors (GPCRs) . GPCRs are the largest class of molecules involved in signal transduction across membranes and represent major targets in the development of novel drug candidates in all clinical areas . Cholesterol is an essential structural component of membranes that contributes to membrane integrity and fluidity . It plays a critical role in the maintenance of cellular activities .
Mode of Action
The mode of action of 19-Carboxy cholesterol involves its interaction with its targets, leading to changes in cellular functions. The GPCRs interact with cholesterol, which can influence the structure and function of GPCRs through a direct/specific interaction or indirectly by altering membrane physical properties .
Biochemical Pathways
The biochemical pathways affected by 19-Carboxy cholesterol involve cholesterol metabolism. Major pathways of cholesterol metabolism in cancer cells include cholesterol biosynthesis, uptake, efflux, and esterification . Cholesterol metabolism plays an important role in tumorigenesis and progression .
Pharmacokinetics
The pharmacokinetics of 19-Carboxy cholesterol involves its absorption, distribution, metabolism, and excretion (ADME). As both THC and CBD are hepatically metabolized, the potential exists for pharmacokinetic drug interactions via inhibition or induction of enzymes or transporters . .
Result of Action
The result of the action of 19-Carboxy cholesterol involves molecular and cellular effects. By inhibiting the endogenous production of cholesterol within the liver, statins lower abnormal cholesterol and lipid levels and ultimately reduce the risk of cardiovascular disease .
Action Environment
The action environment of 19-Carboxy cholesterol involves the influence of environmental factors on its action, efficacy, and stability. Cholesterol can alter the packing of lipids and thus increase membrane order . This has led to the hypothesis that cholesterol is responsible for the formation of lipid rafts and caveolae, regions of the membrane enriched in cholesterol and sphingolipids with higher order than the bulk of the membrane .
Zukünftige Richtungen
Cholesterol metabolism plays an important role in tumorigenesis and progression, and therefore, targeting cholesterol metabolism has become a new direction in the treatment of cancer . An in-depth understanding of the structures and molecular mechanisms of enzymes in these degradation processes will facilitate the creation of enzyme mutants with better catalytic capabilities .
Eigenschaften
IUPAC Name |
2-[(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-28(20,17-26(30)31)25(22)13-14-27(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3,(H,30,31)/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWNOKZYGHTMTJ-ROUDTPAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725190 | |
| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Carboxy cholesterol | |
CAS RN |
26319-96-0 | |
| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)






![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)


